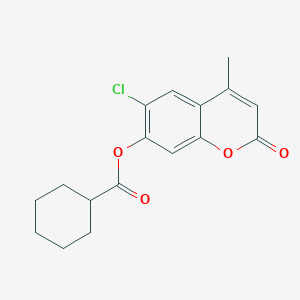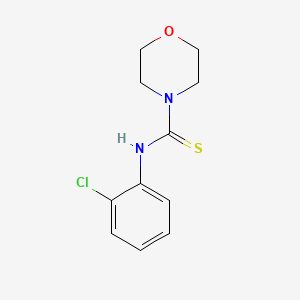
N-(2-chlorophenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-morpholinecarbothioamide, also known as CORM-3, is a chemical compound that has shown promising results in scientific research applications. CORM-3 is a carbon monoxide-releasing molecule that has been studied for its potential therapeutic benefits in various medical conditions.
作用機序
N-(2-chlorophenyl)-4-morpholinecarbothioamide releases carbon monoxide (CO) when it comes into contact with biological tissues. CO has been shown to have various physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. The release of CO from N-(2-chlorophenyl)-4-morpholinecarbothioamide can activate various signaling pathways in cells, leading to these physiological effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-chlorophenyl)-4-morpholinecarbothioamide can reduce oxidative stress, inflammation, and cell proliferation. In vivo studies have shown that N-(2-chlorophenyl)-4-morpholinecarbothioamide can improve blood flow, reduce hypertension, and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its specificity for releasing CO. This allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. However, one limitation of using N-(2-chlorophenyl)-4-morpholinecarbothioamide is its potential instability in biological fluids, which can affect its efficacy.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of more stable and effective N-(2-chlorophenyl)-4-morpholinecarbothioamide derivatives for therapeutic use. Another area of research is the investigation of the molecular mechanisms of N-(2-chlorophenyl)-4-morpholinecarbothioamide in various medical conditions. Additionally, the potential use of N-(2-chlorophenyl)-4-morpholinecarbothioamide in combination with other therapies, such as chemotherapy or radiation therapy, should be explored.
Conclusion:
In conclusion, N-(2-chlorophenyl)-4-morpholinecarbothioamide is a promising carbon monoxide-releasing molecule that has shown potential therapeutic benefits in various medical conditions. Its specificity for releasing CO allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. Further research is needed to fully understand the molecular mechanisms of N-(2-chlorophenyl)-4-morpholinecarbothioamide and its potential therapeutic applications.
合成法
N-(2-chlorophenyl)-4-morpholinecarbothioamide is synthesized by reacting 2-chlorobenzoyl chloride with morpholine and sodium hydrosulfide. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-chlorophenyl)-4-morpholinecarbothioamide has been studied for its potential therapeutic benefits in various medical conditions, including cardiovascular disease, inflammation, and cancer. In cardiovascular disease, N-(2-chlorophenyl)-4-morpholinecarbothioamide has been shown to have vasodilatory effects, which can improve blood flow and reduce hypertension. In inflammation, N-(2-chlorophenyl)-4-morpholinecarbothioamide has been shown to reduce pro-inflammatory cytokines and oxidative stress, which can help alleviate symptoms of inflammatory conditions such as rheumatoid arthritis. In cancer, N-(2-chlorophenyl)-4-morpholinecarbothioamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIEXDUNQAKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


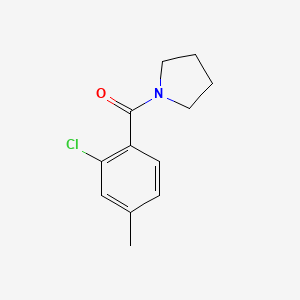
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
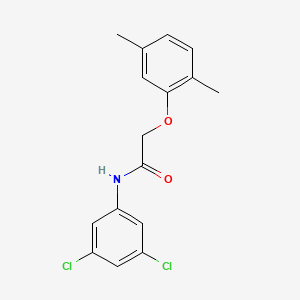
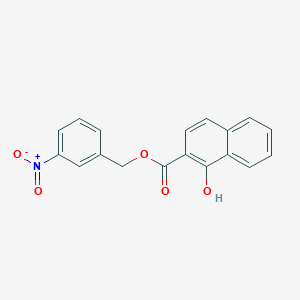
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
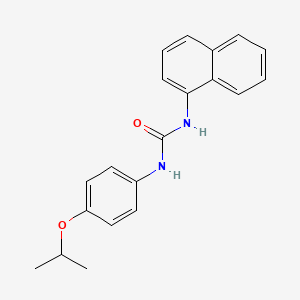
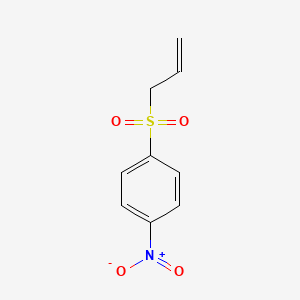
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
